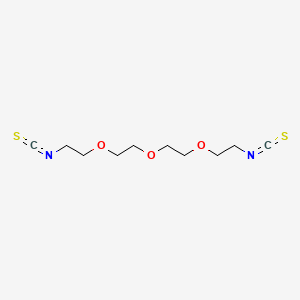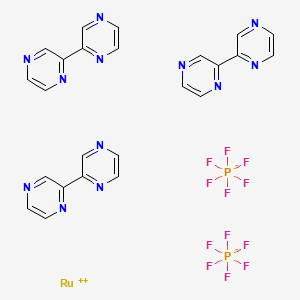
Tris(2,2'-Bipyrazine)Ruthenium(II) Hexafluorophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lambda2-Ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide) is a coordination compound with the chemical formula Ru(2-(pyrazin-2-yl)pyrazine)32. This compound is known for its unique structural and electronic properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Tris(2,2'-Bipyrazine)Ruthenium(II) Hexafluorophosphate typically involves the coordination of ruthenium(II) with 2-(pyrazin-2-yl)pyrazine ligands in the presence of hexafluorophosphate anions. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the ruthenium center. The general synthetic route can be summarized as follows:
- Dissolve ruthenium(II) chloride in a suitable solvent such as ethanol or acetonitrile.
- Add 2-(pyrazin-2-yl)pyrazine ligands to the solution and stir the mixture at room temperature.
- Introduce hexafluorophosphate anions to the reaction mixture.
- Allow the reaction to proceed for several hours, typically under reflux conditions.
- Isolate the product by filtration and purify it through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively low demand. the general principles of coordination chemistry and large-scale synthesis of similar compounds can be applied.
化学反应分析
Types of Reactions
Lambda2-Ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide) undergoes various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to lower oxidation states.
Substitution: Ligands can be substituted with other coordinating molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and cerium(IV) ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are commonly used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent environment.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state species.
科学研究应用
Lambda2-Ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide) has several scientific research applications:
Chemistry: Used as a catalyst in various organic transformations and redox reactions.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its anticancer properties due to its ability to interact with DNA.
Industry: Utilized in the development of advanced materials and sensors.
作用机制
The mechanism of action of Tris(2,2'-Bipyrazine)Ruthenium(II) Hexafluorophosphate involves its ability to coordinate with various substrates and facilitate electron transfer processes. The molecular targets and pathways involved include:
DNA Interaction: The compound can intercalate with DNA, disrupting its function and leading to cell death.
Electron Transfer: Acts as an electron mediator in redox reactions, facilitating the transfer of electrons between different species.
相似化合物的比较
Lambda2-Ruthenium(2+) ion tris(2-(pyrazin-2-yl)pyrazine) bis(hexafluoro-lambda5-phosphanuide) can be compared with other ruthenium-based coordination compounds, such as:
Tris(2,2’-bipyridyl)ruthenium(II) complex: Known for its use in electrochemiluminescence applications.
Tris(1,10-phenanthroline)ruthenium(II) complex: Widely used in photophysical studies and as a redox catalyst.
The uniqueness of Tris(2,2'-Bipyrazine)Ruthenium(II) Hexafluorophosphate lies in its specific ligand environment, which imparts distinct electronic and structural properties, making it suitable for specialized applications in various fields.
属性
IUPAC Name |
2-pyrazin-2-ylpyrazine;ruthenium(2+);dihexafluorophosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H6N4.2F6P.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;2*1-7(2,3,4,5)6;/h3*1-6H;;;/q;;;2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRBHRYNFGGGCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.F[P-](F)(F)(F)(F)F.F[P-](F)(F)(F)(F)F.[Ru+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F12N12P2Ru |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
865.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80907-56-8 |
Source


|
| Record name | Tris(2,2'-bipyrazine)ruthenium(II) hexafluorophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
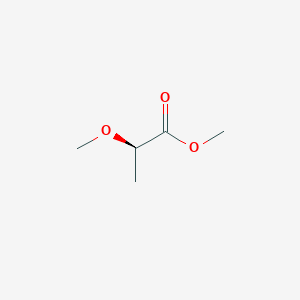
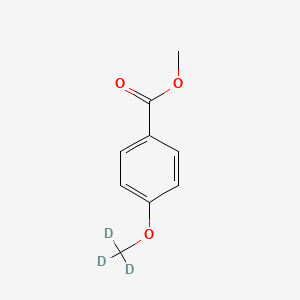
![6-Iodo-5-methylimidazo[1,2-a]pyridine](/img/structure/B8135187.png)

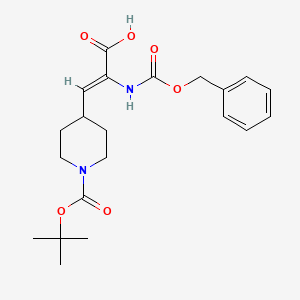

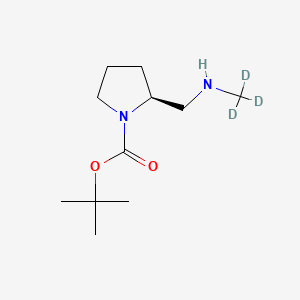
![1-Butyl-2-[7-(1-butyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;hexafluorophosphate](/img/structure/B8135246.png)
![2-[10-(1,3-Dithiolan-2-ylidene)-2-ethenylanthracen-9-ylidene]-1,3-dithiolane](/img/structure/B8135247.png)

